Ribociclib hydrochloride

Descripción general

Descripción

Ribociclib clorhidrato, comercializado con el nombre de marca Kisqali, es un inhibidor selectivo de la cinasa dependiente de ciclina. Se utiliza principalmente en el tratamiento del cáncer de mama avanzado o metastásico, positivo para el receptor hormonal, negativo para el receptor 2 del factor de crecimiento epidérmico humano. Desarrollado por Novartis y Astex Pharmaceuticals, ribociclib clorhidrato recibió la aprobación de la FDA en marzo de 2017 .

Aplicaciones Científicas De Investigación

Ribociclib clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las cinasas dependientes de ciclina.

Biología: Ribociclib se utiliza para investigar la regulación del ciclo celular y su impacto en la proliferación de células cancerosas.

Medicina: Es un componente clave en el tratamiento del cáncer de mama avanzado, a menudo utilizado en combinación con otras terapias para mejorar la eficacia y retrasar la resistencia

Mecanismo De Acción

Ribociclib clorhidrato ejerce sus efectos inhibiendo selectivamente las cinasas dependientes de ciclina 4 y 6 (CDK4/6). Estas cinasas desempeñan un papel crucial en la progresión del ciclo celular al fosforilar la proteína retinoblastoma, lo que lleva a la división celular. Al inhibir CDK4/6, ribociclib impide la fosforilación de la proteína retinoblastoma, deteniendo así la progresión del ciclo celular e induciendo la detención del ciclo celular en la fase G1. Este mecanismo es particularmente eficaz en las células cancerosas de mama positivas para el receptor hormonal .

Safety and Hazards

Direcciones Futuras

Recent studies have shown that adding Ribociclib to hormone therapy significantly increased the amount of time a person with stage 2 or 3 HR-positive, HER2-negative early breast cancer lives without the cancer returning . Ongoing trials are seeking to identify optimal CDK4/6–based targeted combination regimens for various tumor types .

Análisis Bioquímico

Biochemical Properties

Ribociclib hydrochloride functions by inhibiting the activity of CDK4 and CDK6, enzymes that are essential for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest . This compound interacts with various biomolecules, including cyclin D, which forms a complex with CDK4/6, and the retinoblastoma protein, which is a key regulator of cell cycle progression .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces G1 phase cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the cyclin D-CDK4/6-p16-retinoblastoma pathway, which is often dysregulated in cancer . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by the retinoblastoma protein .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK4 and CDK6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their kinase activity . This inhibition leads to the dephosphorylation of the retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression . The compound’s ability to induce cell cycle arrest and apoptosis is a result of its direct interaction with CDK4/6 and its downstream effects on the retinoblastoma protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as degradation and long-term exposure . Studies have shown that prolonged treatment with this compound can lead to sustained cell cycle arrest and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively induce cell cycle arrest and inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, such as neutropenia and QT prolongation . The therapeutic window for this compound is therefore critical for maximizing its efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The metabolic pathways involved include hydroxylation, oxidation, and reduction, leading to the formation of various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The interaction of this compound with CYP3A4 and other enzymes is crucial for its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its penetration into the brain . This compound is distributed extensively in tissues, with a high volume of distribution, indicating its ability to reach various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 and CDK6 . The compound’s subcellular localization is critical for its activity, as it needs to be in proximity to its target kinases . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments . The precise localization of the compound within cells is essential for its effectiveness in inhibiting cell cycle progression and inducing cell cycle arrest .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ribociclib clorhidrato se sintetiza a través de un proceso de varios pasos. Los pasos clave implican la formación del núcleo de pirrolo[2,3-d]pirimidina, seguido de la introducción de los grupos piperazina y ciclopentilo. El paso final implica la formación de la sal de clorhidrato. La ruta sintética suele incluir reacciones como el acoplamiento de Buchwald, la hidrodescloración regioselectiva y la hidrólisis de éster catalizada por DMAP .

Métodos de producción industrial: La producción industrial de ribociclib clorhidrato implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Los principios de la química verde se emplean a menudo para minimizar el uso de disolventes y reactivos peligrosos. Por ejemplo, el etanol y el dimetilsulfóxido son preferibles a disolventes más tóxicos como la dimetilformamida .

Análisis De Reacciones Químicas

Tipos de reacciones: Ribociclib clorhidrato se somete a varias reacciones químicas, entre ellas:

Oxidación: Ribociclib puede oxidarse para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción pueden conducir a la formación de metabolitos reducidos.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piperazina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones cianuro pueden utilizarse para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados y reducidos, así como derivados sustituidos .

Comparación Con Compuestos Similares

Ribociclib clorhidrato se compara a menudo con otros inhibidores de CDK4/6 como palbociclib y abemaciclib. Si bien los tres compuestos comparten un mecanismo de acción similar, difieren en sus perfiles farmacocinéticos y de efectos secundarios:

Palbociclib: Tiene una vida media más larga y se asocia a una mayor incidencia de neutropenia.

Abemaciclib: Presenta un espectro de actividad más amplio y se asocia a efectos secundarios gastrointestinales.

Ribociclib: Conocido por su perfil de tolerabilidad manejable y su eficacia en las terapias combinadas .

Compuestos similares:

- Palbociclib

- Abemaciclib

- Fam-trastuzumab deruxtecan

Ribociclib clorhidrato destaca por su alta selectividad y eficacia en las terapias combinadas, lo que lo convierte en una adición valiosa al arsenal de tratamientos contra el cáncer.

Propiedades

IUPAC Name |

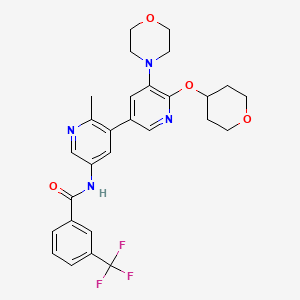

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSIQPIKASMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211443-80-9 | |

| Record name | Ribociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)